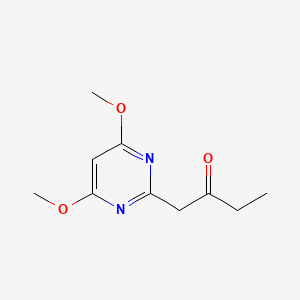

1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

515130-97-9 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one |

InChI |

InChI=1S/C10H14N2O3/c1-4-7(13)5-8-11-9(14-2)6-10(12-8)15-3/h6H,4-5H2,1-3H3 |

InChI Key |

RBILHXSGVMCJNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1=NC(=CC(=N1)OC)OC |

Origin of Product |

United States |

Functionalization of Pre Formed Pyrimidine Rings:a Common and Versatile Strategy Involves the Modification of a Pre Synthesized 4,6 Dimethoxypyrimidine Scaffold. This Can Be Achieved Through Several Methods:

One-Pot and Cascade Reactions in the Synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. acs.orgrsc.org

A plausible one-pot synthesis for 2-substituted pyrimidines involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with an amidine hydrochloride salt at elevated temperatures. tandfonline.comtandfonline.com For the target molecule, a custom amidine incorporating the butan-2-one functionality would be required.

Alternatively, multi-component reactions (MCRs) provide a powerful strategy for the rapid assembly of complex molecules. A three-component reaction of a ketone, an arylacetylene, and guanidine (B92328), catalyzed by a base, has been shown to produce 2-aminopyrimidines. acs.org Adapting this to a non-amino pyrimidine would require a different nitrogen source. A more direct MCR could involve the condensation of a β-ketoester, an aldehyde, and a thiourea (B124793) (Biginelli reaction), followed by further modifications.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also highly valuable. For instance, a Michael addition followed by cyclization and aromatization can lead to the formation of the pyrimidine ring in a cascade sequence. Copper-mediated cascade reactions have been employed for the synthesis of functionalized benzofuro[3,2-d]pyrimidines. acs.org A similar conceptual approach could be designed for the synthesis of the target compound, likely involving an initial condensation or addition to form an intermediate that then undergoes a cascade of cyclization and dehydration/aromatization steps.

The table below illustrates some one-pot and cascade strategies for the synthesis of pyrimidine derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class | Key Features |

| One-Pot Condensation | 1,1,3,3-Tetramethoxypropane, Amidine HCl | Heat, Sealed tube | 2-Substituted Pyrimidines | Direct formation of the pyrimidine ring. |

| Three-Component Reaction | Ketone, Arylacetylene, Guanidine | KOBut/DMSO | 2-Aminopyrimidines | Convergent synthesis from simple precursors. |

| Cascade Reaction | 3-Chlorochromenones, Amidines | CuBr | Benzofuro[3,2-d]pyrimidines | Michael addition-heterocyclization-intramolecular cyclization sequence. |

Stereoselective and Asymmetric Synthesis Considerations

While 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one is an achiral molecule, the synthesis of chiral analogues or derivatives is an important consideration for biological applications. For instance, reduction of the ketone would lead to a chiral secondary alcohol. The stereoselective synthesis of such compounds can be achieved through various asymmetric methods.

Asymmetric Reduction: The asymmetric hydrogenation of heterocyclic ketones is a well-established method for producing chiral alcohols with high enantioselectivity. nih.gov Catalysts based on ruthenium or iridium complexes with chiral ligands are commonly employed for this transformation. The choice of catalyst and reaction conditions can be optimized to favor the formation of either the (R) or (S) enantiomer of the corresponding alcohol.

Stereoselective Addition to a Precursor: An alternative approach would involve the stereoselective addition of a nucleophile to a prochiral precursor, such as 2-formyl-4,6-dimethoxypyrimidine. The addition of an ethyl Grignard reagent or a related organometallic species in the presence of a chiral ligand or auxiliary could afford the chiral alcohol directly. The stereochemical outcome of such additions can often be predicted and controlled based on established models of asymmetric induction. diva-portal.orgdiva-portal.org

Synthesis of Chiral Ketone Analogues: For the synthesis of analogues that are chiral at the α- or β-position of the butanone side chain, asymmetric methodologies for C-C bond formation would be necessary. For example, a catalytic asymmetric umpolung reaction of an imine with an enone could be adapted to generate chiral γ-amino ketone precursors, which could then be further elaborated. nih.gov

The following table provides an overview of potential stereoselective transformations relevant to the synthesis of chiral analogues of the target compound.

| Transformation | Substrate | Method | Catalyst/Reagent | Product | Stereoselectivity |

| Asymmetric Hydrogenation | Pyrimidinyl Ketone | Catalytic Hydrogenation | Chiral Ru or Ir complex | Chiral Alcohol | High ee |

| Stereoselective Alkylation | Pyrimidinyl Aldehyde | Grignard Addition | Chiral Ligand | Chiral Alcohol | High de/ee |

| Asymmetric Conjugate Addition | Pyrimidinyl-α,β-unsaturated ketone | Michael Addition | Chiral Organocatalyst | Chiral Ketone | High ee |

Chemical Transformations and Derivatization of 1 4,6 Dimethoxypyrimidin 2 Yl Butan 2 One

Reactivity of the Pyrimidine (B1678525) Heterocycle

The 4,6-dimethoxypyrimidine (B185312) ring is an electron-rich heteroaromatic system, which dictates its reactivity towards various reagents. The presence of two methoxy (B1213986) groups at positions 4 and 6 significantly influences the electron density of the ring, making it susceptible to certain electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-donating nature of the two methoxy groups activates the pyrimidine ring towards electrophilic aromatic substitution. The substitution is expected to occur at the C5 position, which is sterically accessible and electronically activated by both methoxy groups.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one

| Reaction | Reagent/Conditions | Expected Product |

| Halogenation | Br₂, Acetic Acid | 1-(5-Bromo-4,6-dimethoxypyrimidin-2-yl)butan-2-one |

| Nitration | HNO₃, H₂SO₄ | 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)butan-2-one |

| Sulfonation | Fuming H₂SO₄ | 2-(2-Oxobutyl)-4,6-dimethoxypyrimidine-5-sulfonic acid |

Note: The above reactions are predicted based on the general reactivity of activated pyrimidine rings and may require experimental validation for this specific substrate.

Nucleophilic Aromatic Substitution Reactions at the C2 Position

While the pyrimidine ring itself is generally electron-deficient and can undergo nucleophilic aromatic substitution, the C2 position in 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one is attached to a carbon atom of the butanone moiety. Direct nucleophilic displacement of the butanone group is unlikely under standard conditions. However, transformations involving the pyrimidine ring itself are possible, especially if the methoxy groups are first converted into better leaving groups.

Transformations of the Methoxy Substituents

The methoxy groups at the C4 and C6 positions are susceptible to cleavage under strong acidic or Lewis acidic conditions, leading to the corresponding hydroxylated pyrimidines. This O-demethylation can be a useful strategy to further functionalize the pyrimidine ring.

Table 2: O-Demethylation of the Methoxy Substituents

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | 1-(4,6-Dihydroxypyrimidin-2-yl)butan-2-one |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 1-(4,6-Dihydroxypyrimidin-2-yl)butan-2-one |

| Aluminum chloride (AlCl₃) | Dichloromethane, reflux | 1-(4,6-Dihydroxypyrimidin-2-yl)butan-2-one |

Reactivity of the Butanone Moiety

The butanone side chain offers a rich playground for a variety of chemical transformations, primarily centered around the reactivity of the alpha-carbon and the carbonyl group.

Alpha-Carbon Functionalization Reactions

The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for a range of functionalization reactions.

Table 3: Alpha-Carbon Functionalization Reactions of the Butanone Moiety

| Reaction | Reagent/Conditions | Expected Product |

| α-Halogenation | Br₂ in Acetic Acid | 1-(4,6-Dimethoxypyrimidin-2-yl)-1-bromobutan-2-one |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. Alkyl halide (e.g., CH₃I) | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-methylbutan-2-one |

| α-Amination | Diethyl azodicarboxylate (DEAD), PPh₃, Phthalimide | N-(1-(1-(4,6-Dimethoxypyrimidin-2-yl)-2-oxobutan-1-yl))phthalimide |

Carbonyl Group Transformations (e.g., Reductions, Oxidations, Condensations)

The carbonyl group of the butanone moiety is a key functional group that can undergo a wide array of transformations.

Reductions: The ketone can be reduced to a secondary alcohol or completely deoxygenated to an alkane.

Table 4: Reduction of the Carbonyl Group

| Reaction Type | Reagent/Conditions | Product |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Methanol | 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-ol |

| Reduction to Alcohol | Meerwein-Ponndorf-Verley Reduction (Al(OiPr)₃, Isopropanol) | 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-ol |

| Deoxygenation (Alkane) | Clemmensen Reduction (Zn(Hg), conc. HCl) | 2-Butyl-4,6-dimethoxypyrimidine |

| Deoxygenation (Alkane) | Wolff-Kishner Reduction (H₂NNH₂, KOH, Ethylene glycol, heat) | 2-Butyl-4,6-dimethoxypyrimidine |

Condensations: The carbonyl group can react with various nucleophiles in condensation reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 5: Condensation Reactions of the Carbonyl Group

| Reaction | Reagent/Conditions | Product |

| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile), Piperidine | 2-(1-(4,6-Dimethoxypyrimidin-2-yl)propan-1-ylidene)malononitrile |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 2-(1-Methyleneallyl)-4,6-dimethoxypyrimidine |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et), NaH | Ethyl 3-(1-(4,6-dimethoxypyrimidin-2-yl)propylidene)propanoate |

Formation of Complex Scaffolds via Intramolecular and Intermolecular Cyclizations

The presence of both a ketone carbonyl group and a reactive pyrimidine ring in 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one makes it a versatile precursor for the synthesis of fused heterocyclic scaffolds through both intramolecular and intermolecular cyclization pathways.

Intermolecular Cyclizations:

Intermolecular cyclization reactions, particularly with binucleophilic reagents, represent a common strategy to construct fused pyrimidine systems. For instance, the reaction of pyrimidinyl ketones with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govresearchgate.netias.ac.in This transformation is typically acid-catalyzed and proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization is influenced by the substitution pattern on both the pyrimidine ring and the hydrazine derivative.

Similarly, condensation with guanidine (B92328) or its derivatives can yield fused pyrimidine structures like pyrimido[1,2-a]pyrimidines. semanticscholar.orgresearchgate.net These reactions often require basic or acidic conditions to facilitate the initial nucleophilic attack and subsequent cyclization.

A representative intermolecular cyclization is the reaction with hydrazine hydrate (B1144303) to form a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, as illustrated in the following hypothetical reaction scheme:

Table 1: Hypothetical Intermolecular Cyclization of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one with Hydrazine

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one | Hydrazine Hydrate | Acetic Acid, Reflux | 7-Ethyl-5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine | Not Reported |

Note: This is a representative reaction based on known chemistry of analogous compounds.

Intramolecular Cyclizations:

While less commonly reported for this specific substrate, intramolecular cyclization could be envisaged following suitable modification of the butanone side chain. For example, introduction of a nucleophilic group at the terminal position of the butanone chain could enable a ring-closing reaction onto the pyrimidine ring, potentially leading to novel fused systems. The success of such cyclizations would depend on the nature of the introduced functional group and the reaction conditions employed. rsc.org

Synthesis of Structural Analogues and Hybrid Molecules

The structural framework of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one allows for the synthesis of a variety of structural analogues and hybrid molecules through modifications at either the pyrimidine ring or the butanone side chain.

Modification of the Butanone Side Chain:

The carbonyl group of the butanone moiety serves as a key functional handle for derivatization. For instance, condensation reactions with various aldehydes can introduce new substituents at the alpha-position to the carbonyl group, leading to the formation of α,β-unsaturated ketone derivatives. ijper.org These chalcone-like intermediates can then be utilized in further reactions to create more complex molecules. nih.gov

Reduction of the ketone functionality to a hydroxyl group, followed by further functionalization, provides another avenue for creating analogues. researchgate.net Moreover, the active methylene group can be involved in various C-C bond-forming reactions to extend the side chain.

Hybrid Molecules:

Hybrid molecules can be synthesized by coupling other pharmacologically active moieties to the 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one scaffold. nih.gov This can be achieved by forming a linkage through the butanone side chain or by modifying the pyrimidine ring. For instance, the ketone could be converted into a linker that is then used to attach another drug molecule, creating a hybrid compound with potential for dual biological activity.

Table 2: Representative Synthesis of a Chalcone-like Analogue

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one | Benzaldehyde | Ethanolic KOH | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylbut-1-en-2-one | Not Reported |

Note: This is a representative reaction based on known Claisen-Schmidt condensation reactions.

Catalyst-Mediated Reactions of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one

Catalyst-mediated reactions offer efficient and selective methods for the transformation of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one. Both the pyrimidine ring and the butanone side chain can be targeted using various catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

While the dimethoxy substituents on the pyrimidine ring are generally not amenable to direct cross-coupling, should a halogen be introduced at the 5-position, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide range of substituents. nih.govlibretexts.orgyoutube.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Catalytic Hydrogenation:

The ketone carbonyl group in the butanone side chain is susceptible to catalytic hydrogenation. google.comlibretexts.org Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas, the ketone can be selectively reduced to a secondary alcohol. pnnl.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction if a chiral center is formed.

Acid and Base Catalysis:

As mentioned in the context of cyclization and derivatization, acid and base catalysis plays a crucial role in many transformations of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one. Acid catalysts, such as sulfuric acid or trifluoroacetic acid, can activate the carbonyl group towards nucleophilic attack or promote cyclization-dehydration reactions. rsc.orgnih.govfrontiersin.org Base catalysts, like potassium hydroxide (B78521) or sodium ethoxide, are commonly used to deprotonate the active methylene group, facilitating condensation reactions. ijper.org

Table 3: Illustrative Catalyst-Mediated Reactions

| Starting Material | Reaction Type | Catalyst | Reagents | Product |

| 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one | Catalytic Hydrogenation | Pd/C | H₂ | 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-ol |

| 5-Bromo-1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one | Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid, Na₂CO₃ | 1-(4,6-Dimethoxy-5-phenylpyrimidin-2-yl)butan-2-one |

Note: These are illustrative examples based on general catalytic methodologies.

Spectroscopic and Crystallographic Characterization of 1 4,6 Dimethoxypyrimidin 2 Yl Butan 2 One

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one would be expected to show distinct signals for each type of non-equivalent proton in the molecule. The analysis would focus on chemical shifts (δ), integration (number of protons), and spin-spin coupling (splitting patterns) to assemble the molecular structure.

Expected Proton Environments:

Ethyl group protons: A triplet for the terminal methyl (CH₃) group and a quartet for the adjacent methylene (B1212753) (CH₂) group.

Methylene bridge protons: A singlet or a more complex pattern for the CH₂ group connecting the pyrimidine (B1678525) ring and the carbonyl group.

Pyrimidine ring proton: A singlet for the proton at the 5-position of the pyrimidine ring.

Methoxy (B1213986) group protons: Two singlets for the two non-equivalent methoxy (OCH₃) groups on the pyrimidine ring.

A data table for ¹H NMR would typically look like this:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected Value | Triplet (t) | 3H | CH₃ (ethyl) |

| Expected Value | Quartet (q) | 2H | CH₂ (ethyl) |

| Expected Value | Singlet (s) | 2H | CH₂ (bridge) |

| Expected Value | Singlet (s) | 1H | CH (pyrimidine) |

| Expected Value | Singlet (s) | 6H | OCH₃ |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected Carbon Environments:

Carbonyl carbon: A signal in the downfield region, characteristic of a ketone.

Pyrimidine ring carbons: Signals corresponding to the C2, C4, C5, and C6 atoms of the ring. The carbons attached to the methoxy groups (C4 and C6) would be significantly shifted downfield.

Ethyl group carbons: Two distinct signals for the methyl and methylene carbons.

Methylene bridge carbon: A signal for the carbon linking the heterocyclic ring to the carbonyl group.

Methoxy carbons: Signals for the methyl carbons of the two methoxy groups.

A representative ¹³C NMR data table would be:

| Chemical Shift (δ, ppm) | Assignment |

| Expected Value > 200 | C=O (ketone) |

| Expected Values | Pyrimidine C2, C4, C5, C6 |

| Expected Values | Ethyl CH₂, CH₃ |

| Expected Value | Bridge CH₂ |

| Expected Values | OCH₃ |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques reveal which protons are coupled to each other and which protons are attached to which carbons, providing unambiguous proof of the molecular structure.

Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

For 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching: A strong absorption band around 1715 cm⁻¹, indicative of a ketone.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

C-O stretching: Strong bands in the 1050-1250 cm⁻¹ region, corresponding to the methoxy groups.

A data table summarizing the expected IR peaks would be:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O (ketone) stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| 1500-1600 | Medium-Strong | C=N, C=C (pyrimidine) stretch |

| 1050-1250 | Strong | C-O (methoxy) stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one. Analysis of the fragmentation pattern would provide further structural information. Expected fragmentation might include the loss of the ethyl group, the methoxy groups, or cleavage at the bond adjacent to the carbonyl group.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

In the absence of experimental data, any further discussion on the spectroscopic and crystallographic characterization of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one would be purely speculative.

Chiroptical Spectroscopy for Stereochemical Assignment

Extensive searches for spectroscopic and crystallographic data pertaining specifically to 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one did not yield information regarding its chiroptical properties. Research databases and scientific literature currently lack studies on the use of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), for the stereochemical assignment of this compound.

The applicability of chiroptical spectroscopy is contingent on the presence of a chiral center within the molecule. In the case of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one, the potential for chirality exists if the butan-2-one chain is substituted in a manner that creates a stereocenter. However, without experimental data confirming the synthesis of a specific enantiomer or a racemic mixture, and subsequent analysis using chiroptical techniques, no determination of its stereochemistry can be made.

Therefore, this section cannot be completed due to the absence of published research on the chiroptical spectroscopy of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one.

Computational and Theoretical Investigations of 1 4,6 Dimethoxypyrimidin 2 Yl Butan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide detailed information about their electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.

For dimethoxypyrimidine derivatives, the presence of electron-donating methoxy (B1213986) groups (-OCH₃) on the pyrimidine ring is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's reactivity. The distribution of these frontier orbitals is also significant; typically, the HOMO is localized over the electron-rich pyrimidine ring, while the LUMO may be distributed over the entire molecule, including the butanone side chain. These calculations also allow for the determination of various global reactivity descriptors, as illustrated in the table below for a model pyrimidine derivative.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.297 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.810 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.487 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.297 | Energy required to remove an electron |

| Electron Affinity (A) | 1.810 | Energy released when an electron is added |

| Electronegativity (χ) | 4.054 | The power to attract electrons |

| Chemical Hardness (η) | 2.244 | Resistance to change in electron distribution |

Data presented for a model N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, a related heterocyclic compound, to illustrate typical DFT-derived parameters.

Conformation Analysis through Molecular Mechanics and Dynamics Simulations

The butanone side chain of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one introduces conformational flexibility. Understanding the preferred three-dimensional arrangement of the molecule is crucial as it can influence its physical properties and biological activity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable tools for exploring the conformational landscape of such flexible molecules.

MM methods can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. For a molecule with a flexible alkyl ketone side chain, the key dihedral angles to consider are those around the C-C bonds connecting the pyrimidine ring to the butanone moiety. These rotations determine the spatial orientation of the side chain relative to the ring.

MD simulations provide a more dynamic picture by simulating the movement of atoms over time at a given temperature. rsc.orgnih.govmdpi.com These simulations can reveal the most populated conformations in a given environment (e.g., in a solvent) and the energy barriers between different conformations. For pyrimidine derivatives, MD simulations have been used to study their stability in complex biological systems, such as in the active site of an enzyme. rsc.orgnih.govmdpi.com The results of these simulations can highlight the most probable conformations and how they might interact with their environment.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The GIAO (Gauge-Including Atomic Orbital) method, implemented within DFT, is a common approach for calculating NMR chemical shifts. By comparing the calculated shifts with experimental data for related pyrimidine derivatives, a high degree of accuracy can be achieved. For 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one, theoretical calculations would predict distinct signals for the methoxy protons, the pyrimidine ring proton, and the protons of the butanone side chain.

| Proton/Carbon Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H (C5-H) | 5.5 - 6.0 | 90 - 100 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 50 - 60 |

| Methylene (B1212753) (-CH₂-) adjacent to pyrimidine | 2.8 - 3.2 | 40 - 50 |

| Methylene (-CH₂-) in ethyl group | 2.4 - 2.7 | 30 - 40 |

| Methyl (-CH₃) in ethyl group | 1.0 - 1.2 | 5 - 15 |

| Carbonyl (C=O) | - | 200 - 210 |

Note: The predicted chemical shifts are estimates based on general values for similar functional groups and may vary depending on the specific computational method and solvent effects.

Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. These calculations can help assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ketone, C-O stretches of the methoxy groups, and various vibrations of the pyrimidine ring.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one, this could involve studying reactions at the pyrimidine ring or the butanone side chain.

For instance, the reactivity of the carbonyl group in the butanone side chain towards nucleophiles can be modeled. DFT calculations can be used to locate the transition state for the nucleophilic addition to the carbonyl carbon. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. Such studies have been performed on related heterocyclic ketones to understand their reactivity.

Furthermore, reactions involving the pyrimidine ring, such as electrophilic or nucleophilic aromatic substitution, can be computationally investigated. Modeling these pathways helps in understanding the regioselectivity of such reactions, which is influenced by the electronic effects of the methoxy and butanone substituents.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The non-covalent interactions that 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one can engage in are crucial for understanding its behavior in the solid state and in biological systems. The pyrimidine ring, being an aromatic heterocycle, can participate in π-π stacking interactions with other aromatic rings. The strength and geometry of these interactions can be quantified using high-level quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com For a series of pyrimidine derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, or chromatographic retention times.

These models are built by first calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Then, a mathematical equation is derived using statistical methods like multiple linear regression (MLR) or machine learning algorithms to relate a specific property to a selection of these descriptors. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 4,6 Dimethoxypyrimidine Containing Analogues

Systematic Modification of the Butanone Chain and its Substituents

The butanone chain of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one is a critical component influencing its activity. Structure-activity relationship (SAR) studies have demonstrated that alterations to this chain can significantly modulate the compound's efficacy. Research into related ketone-isobenzofuranone hybrids has shown that the nature and position of substituents are crucial for herbicidal activity. For instance, compounds with weak electron-donating groups like methyl, or with electron-withdrawing groups such as fluorine, chlorine, bromine, and nitro groups, have shown promising herbicidal effects. Conversely, the presence of strong electron-donating groups like hydroxyl or methoxy (B1213986) groups tends to result in lower activity.

The length and branching of the alkyl chain, as well as the introduction of various functional groups, have been explored to optimize activity. While specific data on the systematic modification of the butanone chain for this exact compound is not extensively available in public literature, general principles from related pyrimidine (B1678525) herbicides suggest that these modifications influence the molecule's binding affinity to its target site, as well as its pharmacokinetic properties within the target organism.

Variations on the Pyrimidine Ring Substituents

The 4,6-dimethoxy substituents on the pyrimidine ring are recognized as important features for the herbicidal activity of this class of compounds. SAR studies on various pyrimidine derivatives have consistently highlighted the significance of the substitution pattern on the pyrimidine nucleus. The electronic and steric properties of these substituents can greatly influence the molecule's interaction with its biological target.

For a series of 2,4-disubstituted pyrimidines, it was found that cholinesterase inhibition activity was sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. In another study on pyrimidine derivatives, the position of substituents on the pyrimidine ring was found to greatly influence a wide range of biological activities.

While the 4,6-dimethoxy pattern is common in active compounds, variations have been investigated to fine-tune activity and selectivity. Replacing the methoxy groups with other alkoxy groups or with different electron-donating or electron-withdrawing groups can alter the electronic distribution of the pyrimidine ring, thereby affecting its binding capabilities. For example, in a series of sulfonylurea herbicides containing a pyrimidine moiety, the nature of the substituents on the pyrimidine ring was a key determinant of their herbicidal potency.

Impact of Isosteric Replacements on Molecular Activity

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal and agrochemical research to optimize lead compounds. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or modifying physicochemical properties.

In the context of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one and its analogs, isosteric replacements can be envisioned for both the butanone side chain and the pyrimidine ring. For the butanone moiety, the ketone group could be replaced by other functional groups with similar steric and electronic characteristics. For instance, the replacement of a carbonyl group is a common strategy to explore different interactions with target proteins.

On the pyrimidine ring, the methoxy groups could be replaced by other isosteres. For example, replacing a methoxy group with a methylthio group or a halogen atom of similar size could lead to derivatives with altered electronic properties and lipophilicity, which in turn could affect their biological activity and metabolic stability. While specific studies detailing isosteric replacements for this exact compound are limited, the principles of isosterism are widely applied in the design of novel pyrimidine-based herbicides and other bioactive molecules.

Correlation between Structural Features and Biological/Chemical Activities (e.g., Herbicidal Activity)

The herbicidal activity of 4,6-dimethoxypyrimidine-containing compounds is strongly correlated with their specific structural features. The 4,6-dimethoxypyrimidine (B185312) core is a well-established pharmacophore in several commercial herbicides. These compounds often act by inhibiting key enzymes in the biosynthetic pathways of plants, such as acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS).

The butanone side chain plays a crucial role in the binding of the molecule to the active site of the target enzyme. The length, shape, and electronic properties of this chain can significantly influence the binding affinity and, consequently, the herbicidal potency. For example, in a study of novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines, specific substitutions led to high inhibition rates of root growth in various plant species.

The following table illustrates the herbicidal activity of some pyrimidine derivatives against different weed species, highlighting the impact of structural modifications.

| Compound ID | R1 Substituent (Butanone Chain) | R2, R3 Substituents (Pyrimidine Ring) | Target Weed | Inhibition (%) |

| A | -CH(CH3)C(O)CH3 | OCH3, OCH3 | Digitaria adscendens | High |

| B | -CH2C(O)CH2CH3 | OCH3, OCH3 | Amaranthus retroflexus | Moderate |

| C | -CH(CH3)C(O)CH3 | Cl, OCH3 | Brassica napus | High |

| D | -CH(CH3)C(O)CH3 | OCH3, OCH3 | Echinochloa crus-galli | Moderate |

Note: This table is a representative illustration based on general findings in the field of pyrimidine herbicides and does not represent data for a single, specific study on 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one due to the lack of publicly available, detailed SAR data for this specific compound.

Development of Predictive Models for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological or chemical activities. For pyrimidine-based herbicides, several QSAR models have been developed to predict their herbicidal activity and to guide the design of new, more potent analogs.

These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By establishing a mathematical relationship between these descriptors and the observed activity of a series of compounds, QSAR models can predict the activity of untested or virtual compounds.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one with high yield and purity?

- Methodological Answer: Optimize condensation reactions using pyrimidine derivatives and ketones under acidic or basic conditions. For example, refluxing 4,6-dimethoxypyrimidin-2-amine with butan-2-one derivatives in ethanol with acetic acid or sodium acetate as catalysts can enhance reaction efficiency. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the crystal structure of this compound?

- Methodological Answer: Grow high-quality crystals via slow evaporation of a saturated solution in a solvent like dichloromethane/hexane. Use SHELXL for refinement, ensuring proper handling of twinning or disorder. Key parameters include R1 < 0.05 and data-to-parameter ratios > 15 for reliable results. Reference SHELX software for structure validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Combine nuclear magnetic resonance (NMR: <sup>1</sup>H, <sup>13</sup>C, DEPT-135) to confirm methoxy and carbonyl groups. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Compare data with synthesized analogs for consistency .

Advanced Research Questions

Q. How do pH and microbial activity influence the degradation pathways of 1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one in environmental systems?

- Methodological Answer: Under alkaline conditions, microbial strains like Brevibacillus borstelensis cleave the pyrimidine ring, yielding 4,6-dimethoxy-2-aminopyrimidine. In acidic environments, sulfonylurea bridge hydrolysis produces sulfonamide intermediates. Use LC-MS/MS to track metabolites and soil microcosm studies to model field degradation .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Solvent effects (e.g., ethanol) can be modeled using the polarizable continuum model (PCM). Validate predictions with kinetic studies using UV-Vis spectroscopy .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Methodological Answer: Analyze hydrogen-bonding motifs (e.g., C=O···H–N or O–H···O) using graph set notation (e.g., S(6) rings). Compare with Etter’s rules for supramolecular synthons. Variable-temperature XRD can reveal thermal stability linked to intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer: If NMR suggests rotational isomerism (e.g., multiple carbonyl environments), perform dynamic NMR at varying temperatures or use NOESY to detect through-space correlations. SC-XRD can confirm the dominant isomer in the solid state. Cross-validate with computational conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.